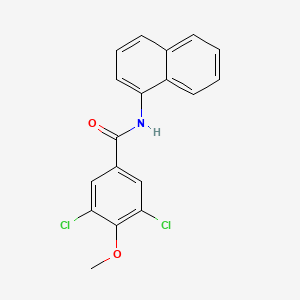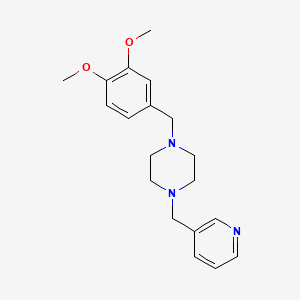
N-(3-bromophenyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound’s description includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include other names the compound is known by .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. This can include reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity and stability .Applications De Recherche Scientifique
Anticancer Activity
N-(3-bromophenyl)-2,5-dimethylbenzamide and its analogs have been synthesized and studied for their anticancer activity . These compounds were tested against nine panels of 58 cancer cell lines at a concentration of 10^−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Molecular Docking Studies
These compounds have also been used in molecular docking studies . This involves the study of how two or more atomic structures fit together, which helps in understanding the behavior of molecules in the biological system .
ADME and Toxicity Prediction
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds have been studied . This is crucial in drug design as it predicts the future behavior of the drug in the body . Additionally, toxicity prediction is also carried out to assess the safety of these compounds .
DFT Studies
Density Functional Theory (DFT) studies have been conducted on these compounds . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of molecules .
Biological Activity
These compounds have been synthesized and their biological activity has been studied . This involves testing the compounds against various bacterial and fungal strains .
Synthesis and Characterization
The synthesis and characterization of these compounds is a major application . This involves the preparation of the compounds from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-7-11(2)14(8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPZRJYWUMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)






![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)